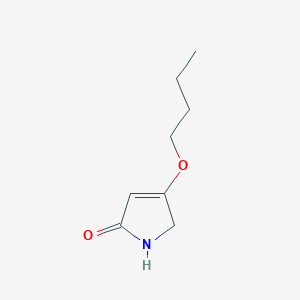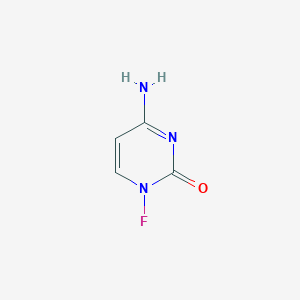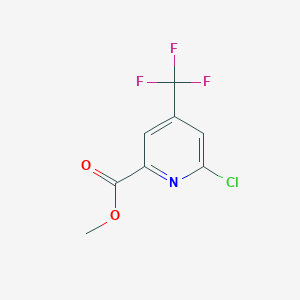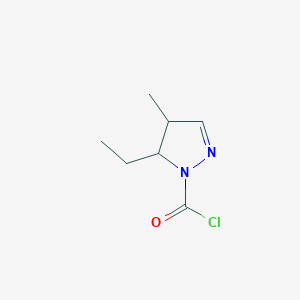![molecular formula C9H8BrNO2 B13972326 (7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 5th position on the benzoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.
Introduction of the Hydroxymethyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOCH3)
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death . In anticancer research, it is thought to interfere with the cell cycle and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzo[d]oxazol-5-yl)methanol: Lacks the bromine atom at the 7th position.
7-Bromo-2-methylbenzo[d]oxazol-5-ol: Lacks the hydroxymethyl group at the 5th position.
7-Azido-2-methylbenzo[d]oxazol-5-yl)methanol: Contains an azide group instead of a bromine atom.
Uniqueness
(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
(7-bromo-2-methyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H8BrNO2/c1-5-11-8-3-6(4-12)2-7(10)9(8)13-5/h2-3,12H,4H2,1H3 |
Clé InChI |
XAWNYLMUUABOEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C(=CC(=C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)





![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)


